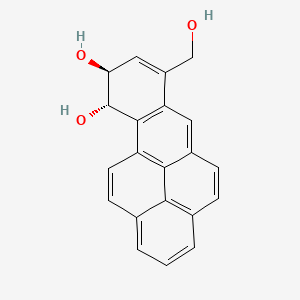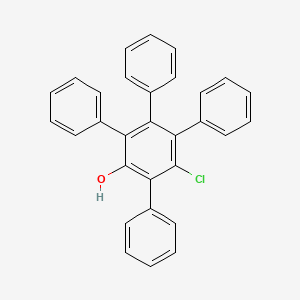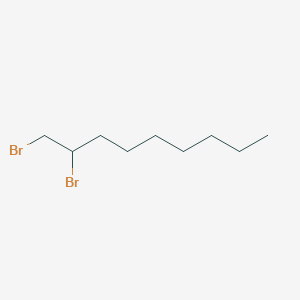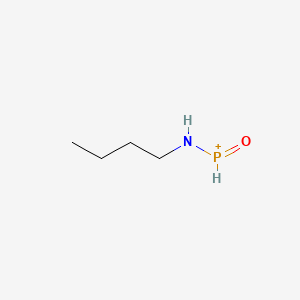
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one is a heterocyclic compound that features a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group and the propan-2-one moiety in this compound further enhances its chemical reactivity and biological significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Room temperature to moderate heating.
Catalysts: Phosphorus oxychloride.
Solvents: Methanol or other suitable organic solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiadiazoline derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in oxidative stress, and cellular receptors.
Pathways Involved: The compound can induce apoptosis in cancer cells by disrupting DNA replication and inhibiting key enzymes.
Comparación Con Compuestos Similares
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one can be compared with other thiadiazole derivatives:
Similar Compounds: Cefazolin, Nefazodone, Megazol, Methazolamide, Acetazolamide, Sulphamethizole, Azetepa.
Uniqueness: The presence of the propan-2-one moiety and the specific substitution pattern on the thiadiazole ring make this compound unique. It exhibits a broader spectrum of biological activities compared to some of its analogs.
Propiedades
Número CAS |
78061-84-4 |
|---|---|
Fórmula molecular |
C11H10N2OS |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
1-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)7-10-12-11(13-15-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clave InChI |
SRSXIJCACXIWEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NC(=NS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


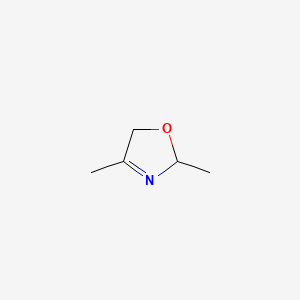
![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
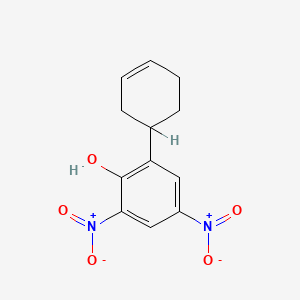


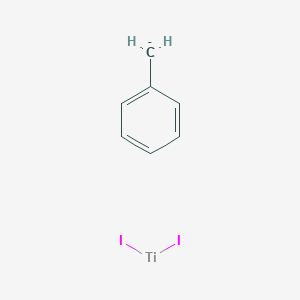
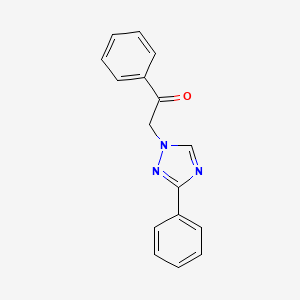
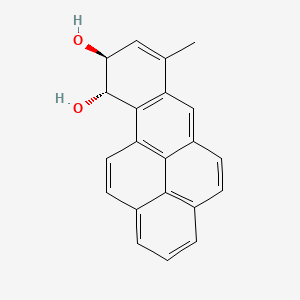

![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
